(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide
Overview
Description
The compound (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide is a synthetic peptide composed of eight amino acids: acetylated histidine, tryptophan, alanine, valine, glycine, histidine, leucine, and an amidated C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as targeting specific receptors or pathways in disease models.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of (2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ac-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2: A similar peptide with methionine instead of leucine at the C-terminus.
Ac-His-Trp-Ala-Val-Gly-His-Leu-Ser-NH2: A variant with serine replacing leucine.
Ac-His-Trp-Ala-Val-Gly-His-Leu-Thr-NH2: A peptide with threonine instead of leucine.
Uniqueness
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide is unique due to its specific sequence and the presence of an amidated C-terminus. This modification can enhance the peptide’s stability and bioactivity, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,8S,11S,14S,17S)-3,6,9,12,15,18-hexaamino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2,17-bis(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-11-methyl-4,7,10,13,16,19-hexaoxo-8-propan-2-ylicosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H69N13O8/c1-21(2)11-34(46(54)67)60-47(68)31(14-27-18-56-20-59-27)39(51)35(62)15-32(48)45(66)36(22(3)4)41(53)42(63)23(5)37(49)43(64)29(12-25-16-57-33-10-8-7-9-28(25)33)40(52)44(65)30(38(50)24(6)61)13-26-17-55-19-58-26/h7-10,16-23,29-32,34,36-41,57H,11-15,48-53H2,1-6H3,(H2,54,67)(H,55,58)(H,56,59)(H,60,68)/t23-,29-,30-,31-,32?,34-,36-,37?,38?,39?,40?,41?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCZGBCZVOUXDC-VIZOZCGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CN=CN1)C(C(=O)CC(C(=O)C(C(C)C)C(C(=O)C(C)C(C(=O)C(CC2=CNC3=CC=CC=C32)C(C(=O)C(CC4=CN=CN4)C(C(=O)C)N)N)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C(=O)[C@@H](CC1=CNC2=CC=CC=C21)C(C(=O)[C@@H](CC3=CN=CN3)C(C(=O)C)N)N)N)C(=O)C([C@H](C(C)C)C(=O)C(CC(=O)C([C@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H69N13O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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